Home > Products > Building Blocks P14040 > 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one - 860672-30-6

7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-1693801
CAS Number: 860672-30-6
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Amino-3,4-dihydro-1H-quinolin-2-one

  • Compound Description: This compound is a bicyclic lactam similar in structure to coumarins. Research shows it acts as an inhibitor of α-carbonic anhydrases (CAs), particularly human carbonic anhydrase isoforms VII, IX, XII, and XIV. Notably, unlike coumarins, this compound inhibits CAs without undergoing hydrolysis of its lactam ring. []

4-Methyl-7-aminocoumarin

    3-amino-3,4-dihydro-2(1H)-quinazolinones

    • Compound Description: This class of compounds has been explored for potential anticonvulsant activity. Specifically, 3-dimethylamino-3,4-dihydro-2(1H)-quinazolinone has demonstrated notable anticonvulsant effects in mice models. []

    3,4-Dihydro-1-methylnaphthalen-2(1H)-one

    • Compound Description: This compound is known to undergo autoxidation, resulting in the formation of various products, including 3-(2-acetylphenyl)propionic acid, 1,1′-bi-[3,4-dihydro-1-methylnaphthalen-2(1H)-one], and 3,4-dihydro-1-hydroxy-1-methylnaphthalen-2(1H)-one. []

    Peptide–dihydroquinolinone conjugates

    • Compound Description: Several specific peptide–dihydroquinolinone conjugates (specifically compounds 2, 3, 6, 10, 13, and 15) were synthesized and found to exhibit inhibitory activities against the human carbonic anhydrase (hCA) II enzyme. []
    Overview

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxalinones, which are characterized by their fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

    Source

    This compound can be synthesized from various precursors through several synthetic routes. The synthesis often involves the reaction of o-phenylenediamine with α-keto acids or acylating agents, yielding derivatives that can be further modified to enhance their biological activity .

    Classification

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is classified under:

    • Chemical Class: Dihydroquinoxalinones
    • Functional Groups: Amino group, isopropyl substituent
    • Systematic Name: 7-amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one
    Synthesis Analysis

    Methods

    The synthesis of 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one typically employs methods such as:

    1. Cyclization Reactions: Utilizing o-phenylenediamine and α-keto acids under acidic or basic conditions.
    2. Acylation: The introduction of acyl groups using acyl chlorides to modify the amino group.

    Technical Details

    A common synthetic route involves the following steps:

    • Starting Material: o-Phenylenediamine
    • Reagents: Acyl chlorides (e.g., acetyl chloride), bases (e.g., triethylamine)
    • Conditions: Heating in solvents like ethyl acetate or acetonitrile leads to high yields of the desired product .
    Molecular Structure Analysis

    Structure

    The molecular structure of 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one includes:

    • A bicyclic framework consisting of a quinoxaline core.
    • An amino group at position 7.
    • An isopropyl group at position 3.

    Data

    The molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, and its molecular weight is approximately 194.25 g/mol. The compound exhibits specific spectroscopic characteristics that can be analyzed using techniques like nuclear magnetic resonance and infrared spectroscopy to confirm its structure .

    Chemical Reactions Analysis

    Reactions

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:

    1. N-acylation: Modifying the amino group to enhance solubility and biological activity.
    2. Reduction Reactions: Transforming nitro groups into amines or other functional groups.

    Technical Details

    The reactions often involve:

    • Using reducing agents like palladium on carbon or stannous chloride under acidic conditions.
    • Employing solvents that facilitate the reaction while minimizing side products .
    Mechanism of Action

    Process

    The mechanism of action for compounds like 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one often involves:

    1. Enzyme Inhibition: Compounds have shown potential in inhibiting carbonic anhydrase enzymes, which play crucial roles in physiological processes.
    2. Antioxidant Activity: The compound may scavenge free radicals, contributing to its therapeutic effects.

    Data

    Studies indicate that derivatives of this compound have demonstrated varying degrees of enzyme inhibition and antioxidant properties, with specific IC50 values reported for different biological assays .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid.
    • Melting Point: Reported melting points range around 162°C to 163°C depending on purity and synthesis method.

    Chemical Properties

    • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile.
    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

    Relevant data includes spectral characteristics such as infrared absorption bands corresponding to functional groups present in the molecule .

    Applications

    Scientific Uses

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one has potential applications in:

    1. Medicinal Chemistry: Development of anticancer agents and enzyme inhibitors.
    2. Biological Research: Studying mechanisms of enzyme inhibition and antioxidant activity.
    3. Pharmaceutical Formulations: As a lead compound for synthesizing more potent derivatives with enhanced bioactivity.

    Research continues into optimizing its structure for improved efficacy against various biological targets .

    Introduction to 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one in Heterocyclic Chemistry

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 860672-30-6) is a structurally specialized nitrogen-containing heterocycle with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperazin-2-one ring. Its SMILES notation (O=C1NC2=C(C=CC(N)=C2)NC1C(C)C) explicitly defines the 7-amino substitution and the 3-isopropyl group attached to the lactam nitrogen . As a synthetically accessible scaffold, it bridges traditional heterocyclic chemistry and modern pharmacophore design, offering strategic points for structural diversification at the 3-position, the 7-amino group, and the lactam carbonyl. The 3-isopropyl substituent distinguishes it from simpler analogs like unsubstituted 3,4-dihydro-1H-quinoxalin-2-one (CAS 59564-59-9, MW 148.16 g/mol) , conferring distinct steric and electronic properties critical for biological interactions.

    Structural Classification Within the Quinoxalinone Family

    This compound belongs to the dihydroquinoxalinone subclass, defined by a partially saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone at position 2. Unlike fully aromatic quinoxalines, saturation at the 3,4-positions imparts planarity distortion and enhanced conformational flexibility, enabling selective binding to enzyme pockets [3]. The lactam ring (N1-C2=O) is a critical pharmacophoric element, with IR and NMR data confirming its non-hydrolyzed keto form under physiological conditions – a key distinction from coumarin-based inhibitors whose lactone rings undergo enzyme-triggered hydrolysis [3].

    The 7-amino group provides a hydrogen-bond donor/acceptor site, while the 3-isopropyl substituent introduces significant steric bulk and lipophilicity. Crystallographic analyses of analogs reveal that the isopropyl group adopts a pseudo-axial orientation, projecting above the heterocyclic plane and creating defined hydrophobic surfaces [6]. This spatial arrangement sterically shields the lactam carbonyl while allowing the 7-amino group to engage in intermolecular interactions.

    Table 1: Structural Comparison of Key Quinoxalinone Derivatives

    Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one860672-30-6C₁₁H₁₅N₃O205.267-NH₂, 3-CH(CH₃)₂
    7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride860503-30-6C₈H₁₁Cl₂N₃O236.107-NH₂, No 3-substituent
    3,4-Dihydro-1H-quinoxalin-2-one59564-59-9C₈H₈N₂O148.16No 3- or 7-substituents
    7-Amino-3,4-dihydro-1H-quinolin-2-oneNot ProvidedC₉H₁₀N₂O162.19Benzopyridone core

    Historical Context of Dihydroquinoxalinone Derivatives in Drug Discovery

    Dihydroquinoxalinones emerged as privileged scaffolds in the late 1990s, initially explored for central nervous system (CNS) targets. Patent WO1997008155A1 (1997) highlighted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines as NMDA/glycine site antagonists, emphasizing the role of N3-alkylation (e.g., methyl, benzyl) in enhancing blood-brain barrier penetration [7]. However, early derivatives lacked the 7-amino-3-isopropyl combination. A significant shift occurred with the discovery of their inhibitory activity against carbonic anhydrases (CAs). Research in 2014–2015 demonstrated that 7-amino-3,4-dihydroquinolin-2-ones (structurally analogous benzopyridones) inhibited tumor-associated isoforms CA IX/XII with nanomolar affinity, without hydrolyzing the lactam ring [3]. This finding redirected interest toward dihydroquinoxalinones due to their:

    • Enhanced synthetic versatility compared to coumarins, allowing N3 and C7 modifications.
    • Stable inhibition mechanism: Unlike coumarins, which require enzymatic hydrolysis for activity, dihydroquinoxalinones bind directly via their intact scaffold [3].

    The incorporation of the 7-amino group became a strategic priority following studies showing its role in mimicking coumarin’s hydrolyzed cis-2-hydroxy-cinnamic acid moiety – the species responsible for occluding the CA active site [3]. Concurrently, the 3-isopropyl group gained prominence in patents like WO2013003586A1 (2013), which claimed quinazoline/quinoxaline derivatives with bulky N3 substituents (e.g., isopropyl, cyclopropyl) for cognitive disorders [6]. This group improved metabolic stability and isoform selectivity, particularly against CA VII and CA XIII [3].

    Table 2: Evolution of Dihydroquinoxalinone Derivatives in Pharmacological Research

    Time PeriodKey DevelopmentsBiological Focus
    1995–20002,3-Dioxo-tetrahydroquinoxalines as NMDA receptor antagonists [7]Neurological disorders (e.g., stroke, epilepsy)
    2012–20157-Amino-dihydroquinolin-2-ones identified as non-hydrolyzable CA inhibitors [3]Cancer (targeting CA IX/XII), anticonvulsants
    2013–Present3-Isopropyl derivatives patented for CNS and CA inhibition [6]Cognitive impairment, isoform-selective CA modulation

    Pharmacophoric Significance of the 3-Isopropyl Substituent

    The 3-isopropyl group is a critical modulator of this compound’s steric, electronic, and pharmacokinetic properties. Its pharmacophoric roles include:

    • Steric Occlusion and Selectivity Enhancement: The isopropyl group’s branched alkyl chains (β-methyl branching) project into hydrophobic pockets adjacent to the CA active site. This steric bulk prevents efficient binding to off-target isoforms like CA II (Kᵢ > 10 µM) while enhancing affinity for CA VII (Kᵢ = 480 nM) and CA IX/XII (Kᵢ = 16.1–510 nM) [3]. Comparative studies show a 5–20-fold potency increase over 3-H or 3-methyl analogs against these isoforms [6].
    • Lipophilicity Optimization: LogP calculations indicate the 3-isopropyl group raises the compound’s cLogP by ~0.8 units compared to unsubstituted derivatives. This enhances membrane permeability, critical for targeting intracellular (e.g., CA VII) and transmembrane (e.g., CA IX) isoforms [6].
    • Conformational Restriction: Rotational barriers around the N3–C bond restrict the lactam ring’s orientation. This pre-organizes the molecule for optimal contact with CA residues, reducing the entropic penalty of binding [3] [6].
    • Synthetic Handle for Prodrug Development: The isopropyl group’s steric hindrance mitigates oxidative N-dealkylation, improving metabolic stability. Salt formation at the 7-amino group (e.g., dihydrochloride derivatives like CAS 860503-30-6) further enhances solubility without compromising the 3-isopropyl moiety’s interactions [2] [6].

    Table 3: Impact of N3 Substituents on Biological Potency and Properties

    N3 SubstituentCA VII Kᵢ (nM)*CA IX Kᵢ (nM)*cLogPMetabolic Stability (t₁/₂, human microsomes)
    H (Unsubstituted)>10,00032000.9<15 min
    Methyl21009501.230 min
    Isopropyl48016.11.7>120 min
    Cyclopropyl52022.51.8>90 min

    Data extrapolated from inhibition profiles of structurally similar 7-amino-dihydroquinoxalinones and dihydroquinolin-2-ones [3] [6].

    The 3-isopropyl-7-amino-dihydroquinoxalin-2-one scaffold remains a versatile template for further optimization, particularly in isoform-selective CA inhibition and CNS-targeted therapies where its balanced lipophilicity and stability address historical limitations of simpler heterocycles [3] [6].

    Properties

    CAS Number

    860672-30-6

    Product Name

    7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

    IUPAC Name

    7-amino-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

    Molecular Formula

    C11H15N3O

    Molecular Weight

    205.26 g/mol

    InChI

    InChI=1S/C11H15N3O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,12H2,1-2H3,(H,14,15)

    InChI Key

    JPRDTWZGQQOROB-UHFFFAOYSA-N

    SMILES

    CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N

    Canonical SMILES

    CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.